
(3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine
Overview
Description
(3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound is often used as a precursor in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
(3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine has been extensively used in scientific research due to its diverse applications. One of the primary applications of this compound is in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been used in the preparation of chiral ligands for asymmetric catalysis, which is a critical process in the production of enantiopure compounds. Additionally, (3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine has been used as a chiral auxiliary in the synthesis of various natural products.
Mechanism of Action
The mechanism of action of (3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine is not well understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions, which helps to control the stereochemistry of the resulting products.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of (3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine. However, it is believed that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Advantages and Limitations for Lab Experiments
One of the primary advantages of (3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine is its ability to control the stereochemistry of various chemical reactions. This compound is relatively easy to synthesize and has a wide range of applications in scientific research. However, one of the limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of (3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine. One of the primary areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further research into the mechanism of action of this compound and its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials. Finally, there is a need for further research into the biochemical and physiological effects of this compound to determine its safety and potential toxicity.
properties
IUPAC Name |
[(2S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(14-20)19(13-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJXKPOVBRWNHU-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(N(C1)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H](N(C1)CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-1-benzyl-3-(tert-butyldimethylsilyloxy)-5-hydroxymethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




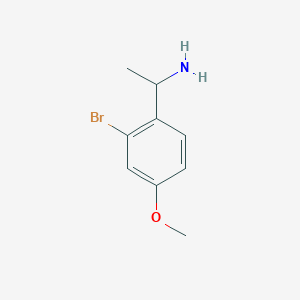
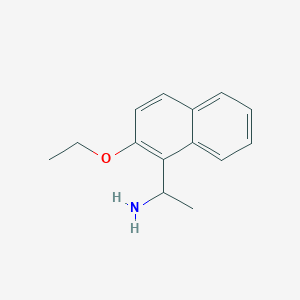
![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)
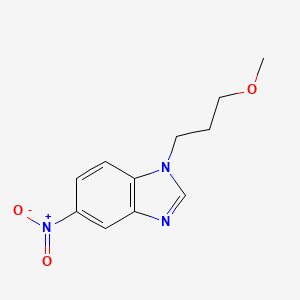
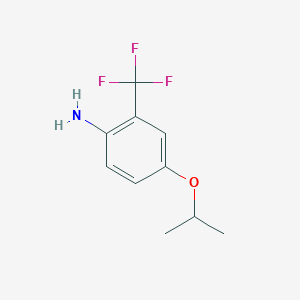
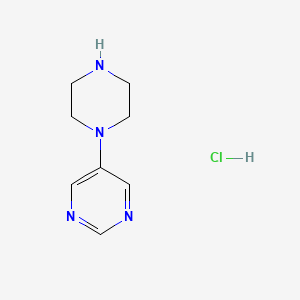
![8-Methoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B3147991.png)
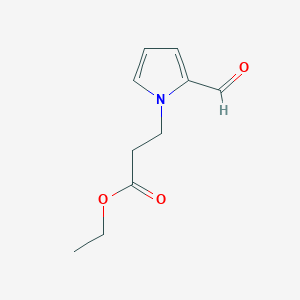

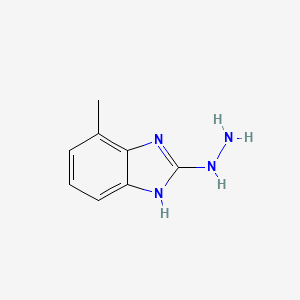
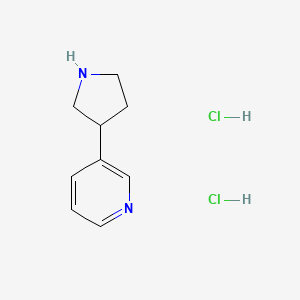
![1-[(Tert-butoxy)carbonyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B3148043.png)
![Propanoic acid, 3-[(diphenylmethyl)thio]-](/img/structure/B3148051.png)